3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline

Medicinal Chemistry Drug Design ADME

Developing CNS-targeted kinase inhibitors or metabolically stable agrochemicals? The ortho-fluorine and -CF3 group in this aniline building block reduce aniline pKa and block cytochrome P450 oxidation, solving the common issue of rapid metabolic clearance. Unlike non-fluorinated analogs, this scaffold ensures: - Enhanced passive diffusion across lipid bilayers for CNS programs. - Higher proportion of neutral reactive species at physiological pH for activity-based probes. - Prolonged environmental half-life in agrochemical applications. Available in research quantities with >95% purity.

Molecular Formula C8H8F4N2
Molecular Weight 208.16
CAS No. 1337383-68-2
Cat. No. B3232263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
CAS1337383-68-2
Molecular FormulaC8H8F4N2
Molecular Weight208.16
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C(C(F)(F)F)N
InChIInChI=1S/C8H8F4N2/c9-6-4(2-1-3-5(6)13)7(14)8(10,11)12/h1-3,7H,13-14H2
InChIKeyYGRAUONZEGMBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline: Dual-Fluorinated Building Block


3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline (CAS 1337383-68-2) is a fluorinated aromatic amine building block featuring a trifluoroethylamine substituent at the 3-position and a fluorine atom at the 2-position of the aniline ring . Its molecular formula is C8H8F4N2 with a molecular weight of 208.16 g/mol [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry, agrochemical development, and chemical biology , with typical commercial purity specifications at 95% .

CNS lead scaffold Dual fluorination supports brain-penetrant candidate design in kinase inhibitor research.
Metabolic probe Ortho‑fluorine provides metabolic shielding for hepatic stability screening.
Chiral building block Enantiomerically enriched synthesis enables stereochemical SAR studies.

Why This Dual-Fluorinated Aniline Cannot Be Replaced


Generic substitution with non-fluorinated anilines (e.g., 3-(1-amino-2,2,2-trifluoroethyl)aniline) or mono-fluorinated analogs fails because the ortho-fluorine atom fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic profile. The strong electron-withdrawing effect of the -CF3 group (often termed a 'super-methyl') [1] combines with the ortho-fluorine to reduce the basicity of the adjacent amino group, thereby modulating hydrogen-bonding capacity and membrane permeability [2]. Furthermore, the carbon-fluorine bond at the 2-position confers enhanced metabolic stability compared to non-fluorinated counterparts, as evidenced by studies on fluorinated aniline derivatives showing that aromatic fluorination reduces susceptibility to cytochrome P450-mediated oxidation [3]. These synergistic effects on physicochemical and pharmacokinetic properties make this dual-fluorinated scaffold a non-interchangeable entity in structure-activity relationship (SAR) campaigns and lead optimization.

Analog mismatch Non-fluorinated analogs (e.g., 3-(1-amino-2,2,2-trifluoroethyl)aniline) lack the ortho‑fluorine’s electron‑withdrawing effect, shifting lipophilicity and basicity profiles; direct replacement may distort permeability and target engagement data.
Metabolic gap Mono-fluorinated variants cannot replicate the metabolic shielding provided by the 2‑fluoro substituent. Without it, para‑hydroxylation remains a major clearance pathway, complicating hepatocyte stability comparisons.
Racemic risk Racemic mixtures or non‑chiral versions confound stereospecific assay interpretation; the enantiomerically enriched form is necessary for unambiguous chiral SAR determination.

Quantitative Differentiation vs. Structural Analogs


Enhanced Lipophilicity Over Non-Fluorinated Analog

The dual fluorination (ortho-F and -CF3) in 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline significantly increases lipophilicity compared to its non-fluorinated analog, 3-(1-amino-2,2,2-trifluoroethyl)aniline. This is critical for passive membrane diffusion and blood-brain barrier penetration [1]. While direct experimental LogP values for this specific compound are not publicly available, class-level data indicates that the introduction of a single trifluoromethyl group increases LogP by approximately 1.0-1.5 units relative to a methyl group [2], and ortho-fluorination further enhances this effect by reducing basicity and increasing neutral species fraction at physiological pH [3].

Lipophilicity Gain
Class-level
Estimated LogP increase of +0.6 to +0.8 units vs. non‑fluorinated analog (predicted values).
May support membrane permeability comparison in CNS programs.
Predicted via fragment‑based methods; direct experimental LogP unavailable.
Medicinal Chemistry Drug Design ADME

Metabolic Stability from Ortho-Fluorine

The 2-fluoro substituent on the aniline ring provides a site-specific metabolic shield. Unlike non-fluorinated anilines, which are prone to rapid hydroxylation at the para-position by cytochrome P450 enzymes, the ortho-fluorine atom in this compound blocks this primary metabolic soft spot [1]. This is a well-documented effect: aromatic fluorination increases the C-F bond strength to ~116 kcal/mol (vs. C-H ~99 kcal/mol), making it resistant to oxidative metabolism [2]. Compared to the non-fluorinated analog, 3-(1-amino-2,2,2-trifluoroethyl)aniline, this compound is expected to exhibit reduced intrinsic clearance in liver microsome assays, leading to longer half-life and lower first-pass metabolism [3].

Metabolic Shielding
Class-level
Ortho‑fluorine blocks para‑hydroxylation; intrinsic clearance may reduce 2‑ to 10‑fold relative to non‑fluorinated anilines.
Supports metabolic stability screening in liver microsome models.
Inferred from SMR studies; CLint values are structure‑dependent.
Drug Metabolism Pharmacokinetics Lead Optimization

Reduced Amine pKa and Neutral Species Fraction

The electron-withdrawing effects of the -CF3 group and ortho-fluorine significantly lower the pKa of the aniline nitrogen. For reference, aniline has a pKa of ~4.6; introduction of a -CF3 group (as in 3-(trifluoromethyl)aniline) lowers the pKa to ~3.5 [1]. The additional ortho-fluorine further reduces the pKa by an estimated 0.5-1.0 unit due to inductive withdrawal and through-space electrostatic effects [2]. This results in a pKa of ~2.8-3.0 for 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline. Consequently, at physiological pH (7.4), the fraction of the neutral, membrane-permeable species is substantially higher compared to non-fluorinated aniline analogs (where the protonated form dominates) .

Amine pKa Shift
Class-level
Estimated pKa ~2.8–3.0 (reduction of ~1.6–1.8 units vs. aniline, ~0.5–1.0 unit vs. 3‑(trifluoromethyl)aniline).
May assist passive diffusion modeling at physiological pH.
Estimated from Hammett constants and literature fluorinated aniline data.
Physicochemical Property Optimization Permeability Bioavailability

Enantiomerically Enriched Synthesis for Chiral Applications

The synthesis of 3-(1-amino-2,2,2-trifluoroethyl)-2-fluoroaniline can be achieved via addition of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine to 2-fluoroaniline, which proceeds with high diastereoselectivity . This method enables the production of enantiomerically enriched material, which is critical for structure-activity relationship (SAR) studies where stereochemistry dictates biological activity. In contrast, racemic mixtures or non-chiral analogs (e.g., 3-(1-amino-2,2,2-trifluoroethyl)aniline without chiral resolution) would confound biological assays and lead to misinterpretation of target engagement . The ability to access defined stereoisomers via this scalable asymmetric method provides a distinct procurement advantage over commercially available racemic mixtures of related compounds [1].

Chiral Resolution
Head-to-head
Diastereoselective addition of (S)‑N‑tert‑butylsulfinyl‑3,3,3‑trifluoroacetaldimine to 2‑fluoroaniline; high diastereoselectivity reported (>20:1 dr).
Enables enantiomer‑specific SAR interpretation in chiral lead optimization.
Synthesis conditions affect ee; verification against racemic benchmark recommended.
Asymmetric Synthesis Chiral Pool Stereochemistry

High-Value Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

Use as a lipophilic, metabolically stable aniline building block in the design of kinase inhibitors requiring blood-brain barrier penetration. The dual fluorination enhances passive diffusion across lipid bilayers while the ortho-fluorine blocks oxidative metabolism, making it ideal for CNS-targeted drug discovery programs [1].

Fluorinated Activity-Based Probes

Incorporate into activity-based probes for serine hydrolases or proteases where the reduced pKa of the aniline nitrogen ensures a higher proportion of the neutral, reactive species under physiological conditions, improving probe efficiency and reducing background labeling [2].

Fluorinated Herbicide and Fungicide Candidates

Leverage the enhanced metabolic stability conferred by the -CF3 and ortho-F substituents to design agrochemicals with prolonged environmental half-life and improved uptake in plant tissues. Fluorinated anilines are established scaffolds in the development of sulfonylurea herbicides and carboxamide fungicides [3].

Chiral Pool for Stereoselective Synthesis

Employ the enantiomerically enriched form of this compound (accessible via diastereoselective sulfinylimine addition) as a chiral building block for the construction of optically active pharmaceuticals, leveraging the stereochemical influence of the trifluoroethylamine moiety on downstream reaction outcomes .

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Lipophilicity and metabolic stability profile
Blood‑brain barrier permeability and microsomal stability assays
Activity‑based probe development
Reduced amine pKa for neutral reactive species
Probe efficiency and background labeling assays
Agrochemical candidate research
Metabolic stability and tissue uptake potential
Environmental half‑life and plant tissue distribution studies
Stereoselective synthesis research
Enantiomerically enriched chiral building block
Diastereoselectivity and enantiopurity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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